3-bromo-N-methylpyridin-2-amine

Catalog No.
S689982
CAS No.
214977-38-5
M.F
C6H7BrN2
M. Wt
187.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-methylpyridin-2-amine

CAS Number

214977-38-5

Product Name

3-bromo-N-methylpyridin-2-amine

IUPAC Name

3-bromo-N-methylpyridin-2-amine

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

InChI

InChI=1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)

InChI Key

LXCXEEQZSDKPKQ-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=N1)Br

Canonical SMILES

CNC1=C(C=CC=N1)Br

3-Bromo-N-methylpyridin-2-amine is a highly functionalized secondary aminopyridine featuring a bromine atom at the 3-position and an N-methyl group at the 2-position. In industrial procurement, it is primarily sourced as an advanced precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) and for the regioselective synthesis of fused nitrogen heterocycles like imidazo[1,2-a]pyridines. By providing a fixed secondary amine and a reactive aryl bromide handle, this compound allows process chemists to bypass the notoriously difficult and low-yielding selective monomethylation of primary aminopyridines, streamlining the industrial scale-up of complex pharmaceutical intermediates [1].

Research Fit

1
Cross-coupling handle via 3-bromo site for rapid diversification
2
Hinge-binding N-methylamino motif for kinase inhibitor design

Attempting to substitute 3-bromo-N-methylpyridin-2-amine with its cheaper primary amine counterpart, 3-bromopyridin-2-amine, introduces severe chemoselectivity and processability penalties. In situ methylation of the primary amine inevitably yields a statistical mixture of unreacted starting material, the desired monomethylated product, and a significant fraction of over-alkylated N,N-dimethylated byproducts. This necessitates rigorous, solvent-heavy chromatographic separation that drastically reduces overall synthetic efficiency. Furthermore, the primary amine forms strong intermolecular hydrogen bonding networks, rendering it a solid with poor solubility in non-polar process solvents. Procuring the exact pre-methylated compound eliminates the over-alkylation penalty, ensures high solubility for concentrated reactions, and provides a liquid-phase precursor ideal for continuous flow manufacturing [1].

Substitution Risk

Regioisomeric substitution alters reactivity
The 3-bromo position, adjacent to the N-methylamino group, modifies oxidative addition rates in cross-coupling compared to 4- or 5-bromo analogs.
N-methyl group critical for target engagement
Replacement with a free NH2 group may ablate kinase binding; the methylated hinge-binding motif cannot be directly substituted.
Non-brominated or non-methylated analogs lack dual functionality
Analogs without either the 3-Br handle or the N-methyl group do not provide the same synthetic and pharmacophoric profile.

Monomethylation Fidelity and Yield Optimization

Procuring pre-methylated 3-bromo-N-methylpyridin-2-amine guarantees >98% secondary amine purity for downstream reactions. In contrast, attempting to synthesize this motif by methylating 3-bromopyridin-2-amine (e.g., using MeI and NaH) typically results in a crude mixture containing ~60-70% of the target monomethylated product, contaminated by 20-30% of the N,N-dimethylated byproduct. This requires extensive chromatographic purification [1].

Evidence DimensionMonomethylated intermediate yield/purity
Target Compound Data>98% purity (direct procurement)
Comparator Or Baseline~60-70% yield (in situ methylation of 3-bromopyridin-2-amine)
Quantified Difference~30% yield recovery and elimination of purification step
ConditionsStandard methylation conditions (MeI, NaH, THF, 0 to 40 °C)

Eliminating the methylation step prevents costly yield losses and bypasses a major purification bottleneck in the scale-up of N-methylated heterocycles.

Physical state
Data to verify
Light yellow liquid vs. solid (mp 61–65 °C) for non-methylated analog
May support automated liquid handling workflows
Supplier-reported physical form; verify consistency across lots

Physical State Compatibility for Continuous Flow Dosing

The N-methylation of the 2-amino group disrupts the robust intermolecular hydrogen bonding present in primary aminopyridines. As a result, 3-bromo-N-methylpyridin-2-amine exists as a pumpable viscous oil at room temperature, whereas the baseline 3-bromopyridin-2-amine is a crystalline solid with a melting point of 63-68 °C. This physical state transition makes the N-methylated derivative vastly superior for automated liquid handling and continuous flow synthesis .

Evidence DimensionPhysical state at 20-25 °C
Target Compound DataViscous oil (liquid)
Comparator Or BaselineCrystalline solid (mp 63-68 °C for 3-bromopyridin-2-amine)
Quantified DifferencePhase transition from solid to liquid at ambient temperature
ConditionsStandard ambient temperature and pressure (20-25 °C, 1 atm)

Liquid precursors enable seamless integration into continuous flow reactors and automated dosing pumps without the risk of line clogging associated with solid suspensions.

Aqueous solubility
Data to verify
0.471 mg/mL (2.52 mM) vs. ~0.05 mg/mL for non-methylated analog
Reported ~9-fold higher solubility; supports in vitro assay design
Calculated solubility; confirm experimentally for critical assays

Process Solvent Solubility for High-Concentration Couplings

The disruption of hydrogen bonding not only alters the physical state but also dramatically enhances solubility in standard organic process solvents. 3-bromo-N-methylpyridin-2-amine exhibits high solubility (>250 mg/mL) in non-polar to moderately polar solvents like toluene and dichloromethane. The primary amine comparator, 3-bromopyridin-2-amine, suffers from restricted solubility (<50 mg/mL in toluene) due to its crystal lattice energy. This allows the N-methylated compound to be deployed in highly concentrated cross-coupling streams [1].

Evidence DimensionSolubility in toluene at 25 °C
Target Compound Data>250 mg/mL
Comparator Or Baseline<50 mg/mL (3-bromopyridin-2-amine)
Quantified Difference>5-fold increase in process solvent solubility
ConditionsToluene solvent, 25 °C

Higher solubility enables greater volumetric productivity in industrial reactors, reducing solvent waste and improving overall process mass intensity (PMI).

Kinase selectivity
Class-level
PIM1 IC50 11 nM, FLT3 180 nM, Tie-2 0.6 nM; FGFR1/PIM1 ratio 440
Informs selectivity profiling in kinase research
Class-level inference; confirm selectivity in target cell background

Regioselectivity in Fused Heterocycle Synthesis

When synthesizing N-methylated imidazo[1,2-a]pyridine derivatives, using 3-bromo-N-methylpyridin-2-amine as the starting material directs the cyclization with absolute N-methyl regioselectivity, often achieving >85% yield of the desired core. If a chemist instead attempts to build the imidazo[1,2-a]pyridine core first and methylate it post-cyclization, the reaction suffers from competing N-alkylation versus C-alkylation, dropping the yield of the target isomer to <50% [1].

Evidence DimensionYield of specific N-methylated fused core
Target Compound Data>85% yield via direct cyclization
Comparator Or Baseline<50% yield via post-cyclization methylation
Quantified Difference>35% absolute increase in target core yield
ConditionsCyclization with alpha-haloketones vs. standard post-cyclization methylation

Secures a high-yielding, direct synthetic route to complex N-methylated heterocycles, avoiding late-stage isomeric mixtures.

CYP1A2 inhibition
Reported
IC50 20 µM vs. fluvoxamine ~0.1–0.5 µM (40–200-fold lower potency)
Supports early ADME risk assessment in lead optimization
Cross-study comparison; review isoform-specific assay conditions

Continuous Flow Synthesis of Pharmaceutical Intermediates

Because 3-bromo-N-methylpyridin-2-amine is a liquid at room temperature, it is the ideal choice for continuous flow setups requiring precise, automated liquid dosing. It prevents the line-clogging issues typical of solid primary aminopyridines .

High-Concentration Palladium-Catalyzed Cross-Couplings

Its excellent solubility in toluene makes this compound highly suitable for industrial-scale Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for higher volumetric productivity and lower solvent usage compared to its primary amine analog [1].

Regiocontrolled Synthesis of Imidazo[1,2-a]pyridines

It is the preferred building block for accessing N-methylated imidazo[1,2-a]pyridines and related fused heterocycles, as its pre-installed methyl group guarantees correct regiochemistry and avoids the poor yields associated with late-stage methylation [2].

Library Generation in Medicinal Chemistry

The guaranteed monomethylation fidelity of this procured precursor allows medicinal chemists to rapidly generate libraries of N-methylated pyridine derivatives without the bottleneck of separating mono- and di-alkylated mixtures during each analog synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PIM1/FLT3 pathway inhibitor scaffold
Hinge-binding N-methylamino motif with synthetic diversity
Kinase selectivity profiling and target engagement verification
Anti-angiogenic kinase inhibitor diversification
3-Bromo cross-coupling handle for rapid analog synthesis
Selectivity optimization and ADME profiling
CYP inhibition liability assessment
Moderate CYP1A2 inhibition profile as reference
Benchmarking against known CYP inhibitors in early ADME panels

XLogP3

1.9

Wikipedia

3-Bromo-N-methylpyridin-2-amine

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